
2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, also known as BNBT, is a versatile and unique chemical compound that has been studied extensively in recent years. It has a wide range of applications in the fields of medicine, biochemistry, and physiology, and is a promising tool for further scientific research. BNBT has a variety of properties that make it an ideal compound for laboratory experiments and research, including its stability, solubility, and low toxicity.
Wissenschaftliche Forschungsanwendungen
2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has a variety of applications in scientific research. It is used in the synthesis of a wide range of organic compounds, such as amines, alcohols, and carboxylic acids. It is also used as a catalyst in organic reactions, and as a reagent for the synthesis of oligonucleotides. 2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is also used in the study of protein-protein interactions, and as a substrate for the study of enzyme kinetics.
Wirkmechanismus
The exact mechanism of action of 2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is not fully understood, but it is thought to involve the formation of an intermediate complex between the compound and the target molecule. This intermediate complex is then broken down by hydrolysis, resulting in the formation of the desired product. 2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has also been shown to react with nucleophiles, such as amines, alcohols, and carboxylic acids, resulting in the formation of a variety of products.
Biochemical and Physiological Effects
2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied extensively for its potential biochemical and physiological effects. It has been shown to inhibit the growth of a variety of bacteria and fungi, and to have anti-inflammatory and anti-cancer properties. 2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has also been shown to have an effect on the immune system, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has a number of advantages for use in laboratory experiments. It is a stable compound that is soluble in a variety of solvents, and it has a low toxicity. 2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is also a versatile compound that can be used in a variety of synthetic reactions. The main limitation of 2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is its cost, as it is a relatively expensive compound.
Zukünftige Richtungen
There are a number of potential future directions for 2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane research. It could be used in the development of new drugs and therapies, as well as in the study of protein-protein interactions. 2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane could also be used in the development of new synthetic methods, as well as in the synthesis of a variety of organic compounds. Additionally, 2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane could be used in the study of enzyme kinetics and the development of new catalysts. Finally, 2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane could be used in the development of new materials and technologies, such as sensors and nanomaterials.
Synthesemethoden
2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be synthesized by a variety of methods, including the Wittig reaction, the Stille reaction, and the Suzuki coupling reaction. The Wittig reaction is the most commonly used method for synthesizing 2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, as it is simple and efficient. The Stille reaction is another viable option, but it is more difficult and time-consuming than the Wittig reaction. The Suzuki coupling reaction is the most complex method for synthesizing 2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, but it is also the most efficient and produces the highest yields.
Eigenschaften
IUPAC Name |
4,4,6-trimethyl-2-(6-phenylmethoxynaphthalen-2-yl)-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BO3/c1-17-15-23(2,3)27-24(26-17)21-11-9-20-14-22(12-10-19(20)13-21)25-16-18-7-5-4-6-8-18/h4-14,17H,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDNCBCLFHWJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC3=C(C=C2)C=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Benzyloxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

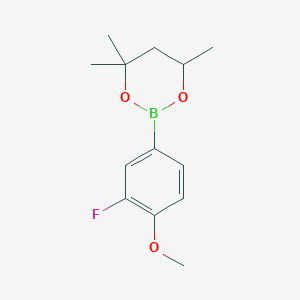
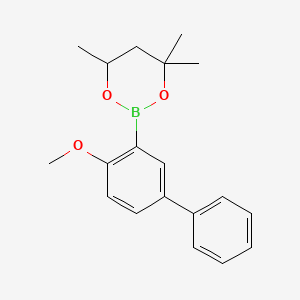



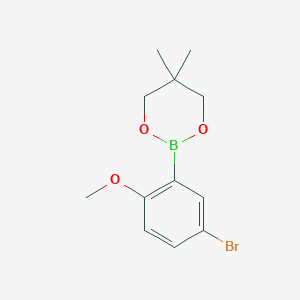
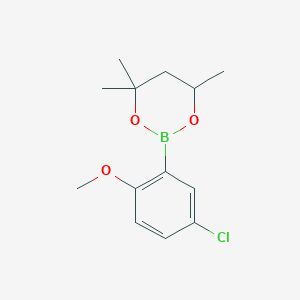
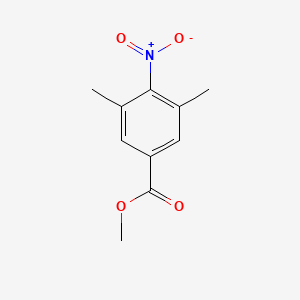

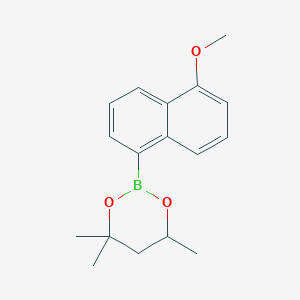



![2-[2-(2-Pyrimidinyl)-1,3-thiazol-4-yl]ethanamine dihydrochloride](/img/structure/B6323713.png)